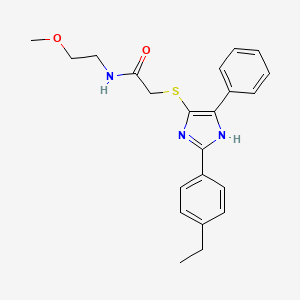![molecular formula C16H9F4N3OS B2981745 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 330190-89-1](/img/structure/B2981745.png)
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H9F4N3OS and its molecular weight is 367.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound that has been found to have anticancer effects . The primary targets of this compound are cancer cells, specifically PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma) cell lines .
Mode of Action
The compound interacts with its targets by disrupting processes related to DNA replication . This allows it to inhibit the replication of both bacterial and cancer cells . The compound’s mode of action is also linked to the activation of caspases 3 and 9 in both PC3 and HT-29 cell lines , which are key enzymes in the process of apoptosis, or programmed cell death.
Biochemical Pathways
The compound affects the biochemical pathways related to DNA replication and apoptosis . By disrupting DNA replication, the compound prevents the proliferation of cancer cells. The activation of caspases 3 and 9 triggers the apoptosis pathway, leading to the death of the cancer cells .
Pharmacokinetics
The compound’s effectiveness against cancer cells suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties that allow it to reach its target sites in the body and exert its effects .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors .
Biochemical Analysis
Biochemical Properties
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide has been shown to exhibit cytotoxic activity against certain cancer cell lines . The compound’s activity is believed to be related to its ability to induce apoptosis via a caspase-dependent pathway
Cellular Effects
In cellular assays, this compound has demonstrated cytotoxic activity against PC3 (prostate cancer) and SKNMC (neuroblastoma) cell lines . The compound appears to influence cell function by inducing apoptosis, a form of programmed cell death
Molecular Mechanism
It is known to induce apoptosis, suggesting it may interact with biomolecules involved in this process
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F4N3OS/c17-12-6-4-9(5-7-12)14-22-23-15(25-14)21-13(24)10-2-1-3-11(8-10)16(18,19)20/h1-8H,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYLTFROCKHGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F4N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
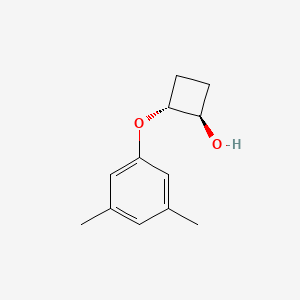
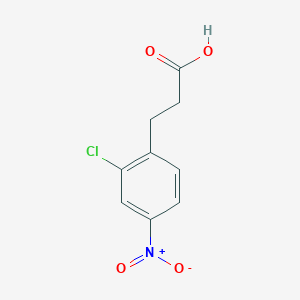
![2-[2-(2-chlorophenoxy)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide](/img/structure/B2981666.png)
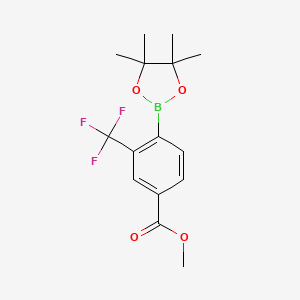
![2-(4-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2981670.png)
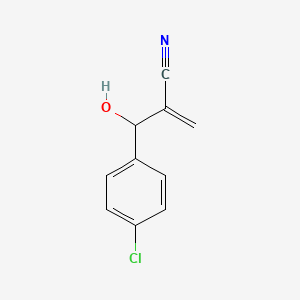
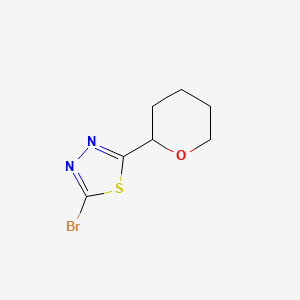
![8-[(4-benzylpiperidin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2981674.png)
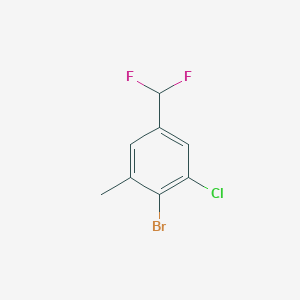
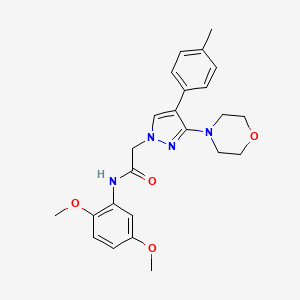

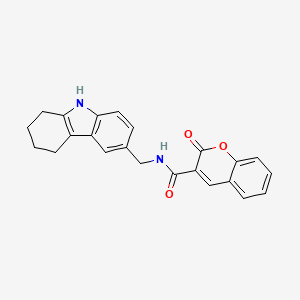
![5-[(5-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2981680.png)
